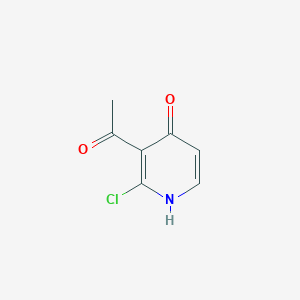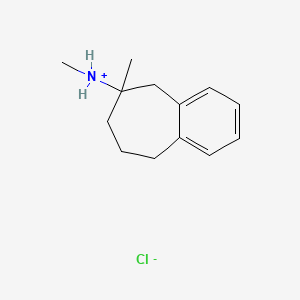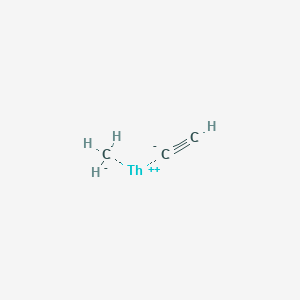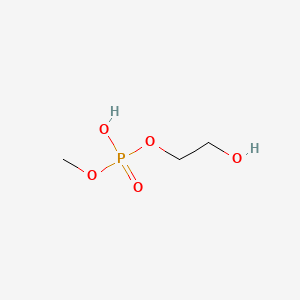
2-Hydroxyethyl methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl methyl hydrogen phosphate is an organophosphorus compound that contains both a hydroxyl group and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl methyl hydrogen phosphate typically involves the reaction of methyl phosphoric dichloride with ethylene glycol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphates.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl methyl hydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in biochemical pathways involving phosphorylation.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flame retardants and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl methyl hydrogen phosphate involves its interaction with molecular targets through its phosphate group. This interaction can lead to the phosphorylation of proteins and other biomolecules, affecting various cellular pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl dihydrogen phosphate
- 2-Hydroxyethyl diphosphate
- Methyl dihydrogen phosphate
Uniqueness
2-Hydroxyethyl methyl hydrogen phosphate is unique due to its specific combination of a hydroxyl group and a methyl phosphate group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
67846-69-9 |
|---|---|
Fórmula molecular |
C3H9O5P |
Peso molecular |
156.07 g/mol |
Nombre IUPAC |
2-hydroxyethyl methyl hydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-7-9(5,6)8-3-2-4/h4H,2-3H2,1H3,(H,5,6) |
Clave InChI |
WHRQRNQSZWMIMU-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



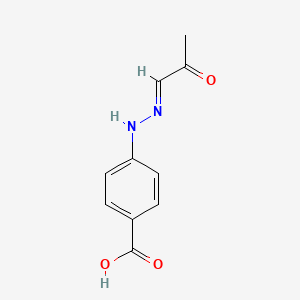
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
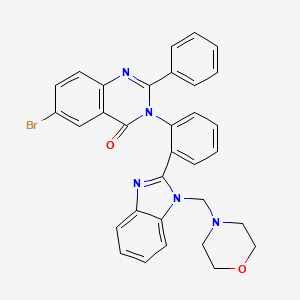
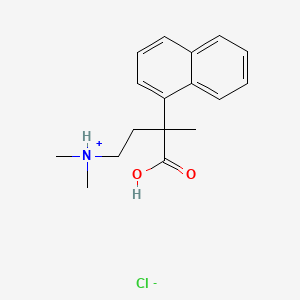

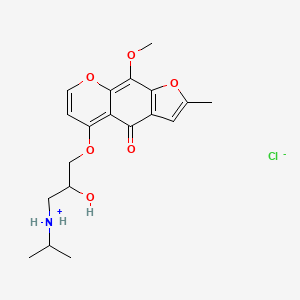

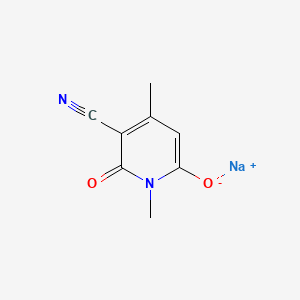
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
